![molecular formula C25H24N2O4 B2878653 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 307540-46-1](/img/structure/B2878653.png)
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains methoxy and nitro functional groups, which can have significant effects on the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, while the methoxy groups could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, due to its structural complexity, finds relevance in the synthesis of novel organic compounds. For example, research has shown that indole derivatives can be synthesized through various chemical reactions, including benzylation, reduction, bromination, and the Bischler-Mühlau synthesis, providing a pathway for the industrial preparation of complex molecules like 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole. Such processes are notable for their low cost, mild conditions, fewer side reactions, and high yield, making them suitable for large-scale applications (L. Zuo, 2014).
Electronic Properties and Photorefractivity
The electronic and photorefractive properties of indole derivatives have also been extensively studied. Indole-based compounds exhibit peculiar nonlinear optics characteristics due to their unique molecular structure. For instance, certain indole derivatives have been investigated for their photorefractive optical gain, demonstrating significant potential for applications in optical data storage and photonic devices. The study of such compounds reveals the importance of molecular electro-optic parameters and their concentration-dependent behavior in polymer matrices, offering insights into the development of advanced materials for optical and electronic applications (R. Angelone et al., 2008).
Structural Analysis and Applications
Moreover, the structural analysis of novel indole derivatives through techniques such as X-ray diffraction (XRD), spectroscopic methods (FT-IR, NMR), and computational studies (DFT) has provided valuable information on their molecular geometry, vibrational properties, and electronic structures. These studies are crucial for understanding the physical and chemical properties of indole derivatives, facilitating their application in diverse fields ranging from pharmaceuticals to materials science. The synthesis, characterization, and detailed analysis of such compounds underscore their potential in designing new materials with specific properties for targeted applications (S. Tariq et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-8-10-17(11-9-16)25-24(19-6-4-5-7-21(19)26-25)20(15-27(28)29)18-12-13-22(30-2)23(14-18)31-3/h4-14,20,26H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYSELUFFUTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

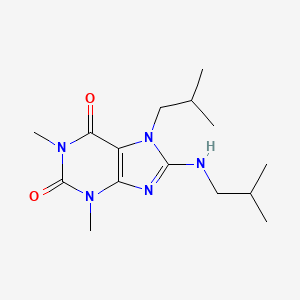

![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)
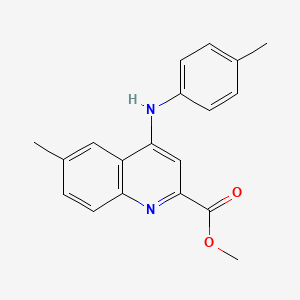


![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)
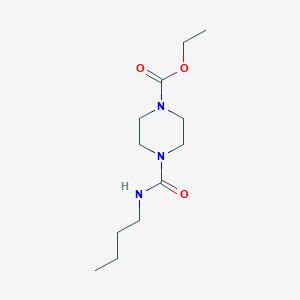
![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)
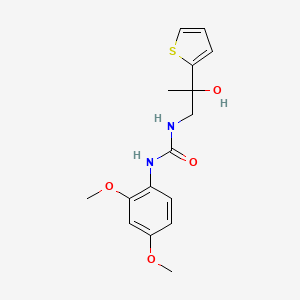
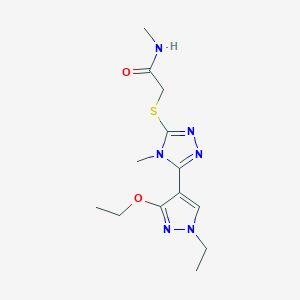
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)
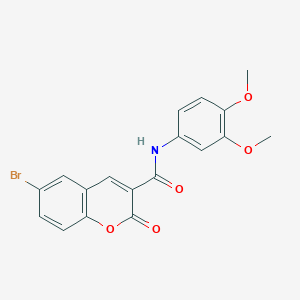
![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)